8,8-Dimethylspiro[4.5]decane-6,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81701-34-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
8,8-dimethylspiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)7-9(13)12(10(14)8-11)5-3-4-6-12/h3-8H2,1-2H3 |
InChI Key |
ICCYXYPXLALDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CCCC2)C(=O)C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8,8 Dimethylspiro 4.5 Decane 6,10 Dione and Analogous Systems
Strategic Approaches to Spiro[4.5]decane-6,10-dione Ring System Formation
The formation of the spiro[4.5]decane-6,10-dione core can be approached through various synthetic strategies. These methods can be broadly categorized into cycloaddition reactions, which involve the concerted or stepwise formation of the ring system from two or more unsaturated molecules, and annelation reactions, which build a new ring onto a pre-existing structure. The choice of strategy often depends on the desired substitution pattern and stereochemical outcome.
Cycloaddition Reactions in Spiro[4.5]decane Construction
Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic compounds. In the context of spiro[4.5]decane-6,10-dione synthesis, various cycloaddition strategies can be envisioned to construct either the cyclopentane (B165970) or the cyclohexane (B81311) ring, or both simultaneously, to generate the spirocyclic core.
Formal [4+1] cycloaddition reactions, where a four-atom component reacts with a one-atom component, offer a direct route to five-membered rings. In the synthesis of spiro[4.5]decane systems, this can be conceptually applied to the formation of the cyclopentane ring. While direct [4+1] cycloadditions of 1,3-diketone derivatives for carbocyclic spirodiones are not extensively documented, analogous transformations in organometallic chemistry provide insight into this approach.
For instance, the researchgate.netnih.gov-cycloaddition of monovalent group 13 diyls with 1,2-diketones results in the formation of 5-metalla-spiro[4.5]heterodecenes mdpi.com. This reaction serves as a formal [4+1] cycloaddition, where the diketone acts as the four-atom component and the group 13 diyl acts as the one-atom component. The reaction of a β-diketiminate-substituted gallanediyl (LGa) with butanedione proceeds via a researchgate.netnih.gov-cycloaddition to yield the corresponding 5-galla-spiro[4.5]heterodecene.
| Reactant 1 | Reactant 2 | Product | Reference |
| β-diketiminate-substituted diyls (LM, M = Al, Ga, In) | 1,2-Diketones | 5-metalla-spiro[4.5]heterodecenes | mdpi.com |
While this example leads to a metallacycle, it demonstrates the principle of a formal [4+1] cycloaddition to generate a spiro[4.5] system. The adaptation of this concept to an all-carbon system for the synthesis of spiro[4.5]decane-6,10-dione would require a suitable C1 synthon that can react with a 1,3-diketone derivative.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis due to its high degree of stereoselectivity and predictability wikipedia.orgrsc.orgmdpi.commasterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com. In the context of spiro[4.5]decane-6,10-dione synthesis, a 2-alkylidene-1,3-cyclopentanedione can serve as a dienophile, reacting with a conjugated diene to construct the cyclohexane ring of the spiro system.
The general mechanism of the Diels-Alder reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. The reaction is typically facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene rsc.org. The 1,3-dione functionality in the 2-alkylidene-1,3-cyclopentanedione acts as an activating group, lowering the energy of the LUMO and making the dienophile more reactive towards electron-rich dienes.
Phosphine-catalyzed [3+2] cycloaddition reactions have emerged as a powerful method for the construction of five-membered rings and are particularly useful for the synthesis of spirocyclic compounds nih.govnih.gov. This methodology typically involves the reaction of an allene with an electron-deficient alkene in the presence of a phosphine catalyst.
The general mechanism, as elucidated by Lu and others, involves the initial nucleophilic addition of the phosphine to the allene, which then acts as a 1,3-dipole synthon. This intermediate subsequently reacts with an electron-deficient alkene in a [3+2] manner to afford the cyclopentene ring. While the direct application of this method to the synthesis of 8,8-dimethylspiro[4.5]decane-6,10-dione is not explicitly detailed in the provided results, the synthesis of analogous spiro systems highlights its potential. For example, the phosphine-catalyzed [3+2] annulation of γ-substituted allenoates with succinimides has been successfully employed in the synthesis of 2-azaspiro[4.4]nonene-1,3-dione derivatives with high yields and excellent diastereoselectivities rsc.org.
This strategy could be adapted to the synthesis of the spiro[4.5]decane-6,10-dione system by using a suitably substituted cyclic 1,3-diketone as the electron-deficient alkene component. The reaction of such a substrate with an allene under phosphine catalysis would be expected to construct the five-membered ring of the spiro[4.5]decane framework.
| Reactants | Catalyst | Product Type | Key Features | Reference |
| γ-Substituted allenoates and Succinimides | Phosphine | 2-Azaspiro[4.4]nonene-1,3-diones | High yields, excellent regio- and diastereoselectivity | rsc.org |
| Allenes and Isoindigos | Chiral Phosphine | Spirocyclic bisindoline alkaloid cores | High yields, excellent enantioselectivities | nih.gov |
Annelation Reactions for Spiro[4.5]decane Framework Elaboration
Annelation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of cyclic and polycyclic molecule synthesis. The Robinson annulation, in particular, is a classic and powerful method for the formation of six-membered rings.
The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org. This methodology is highly relevant to the synthesis of the spiro[4.5]decane-6,10-dione system, where the cyclohexane-1,3-dione ring can be constructed onto a pre-existing cyclopentane derivative.
The key steps of the Robinson annulation in this context would involve:
Michael Addition: An enolate, generated from a cyclopentanone (B42830) derivative, acts as a Michael donor and adds to a methyl vinyl ketone (MVK) or a similar Michael acceptor. This step forms a 1,5-diketone intermediate.
Intramolecular Aldol Condensation: The resulting 1,5-diketone, upon treatment with a base, undergoes an intramolecular aldol condensation to form a six-membered ring.
Dehydration: The aldol addition product typically dehydrates to form an α,β-unsaturated ketone.
In the synthesis of a spiro[4.5]decane-6,10-dione, a suitably substituted cyclopentanone would serve as the starting material. The use of an enol ether of a cyclic 1,3-diketone can also be a strategic entry into this annulation sequence, providing a masked dione (B5365651) functionality that is revealed during the reaction cascade. The presence of gem-dimethyl groups on the cyclopentane ring would be carried through the reaction sequence to yield the final this compound product. The Wieland-Miescher ketone, a product of the Robinson annulation of 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone, is a classic example of the power of this reaction in steroid synthesis and showcases the formation of a fused ring system, which is analogous to the spiro system formation wikipedia.org.
| Reaction Sequence | Key Intermediates | Final Product Type | Reference |
| Michael Addition followed by Intramolecular Aldol Condensation | 1,5-Diketone | Six-membered ring with an α,β-unsaturated ketone | wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org |
Michael Addition and Subsequent Cycloaldolization Sequences
The construction of the spiro[4.5]decane system can be efficiently achieved through a sequential Michael addition and cycloaldolization process. This strategy involves the conjugate addition of a nucleophile, typically an enolate derived from a cyclopentanone precursor, to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, which forms the six-membered ring and establishes the spirocyclic junction.
The key steps in this sequence for synthesizing the this compound core would be:
Enolate Formation: A suitable cyclopentanone derivative is treated with a base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate.
Michael Addition: The enolate adds to a Michael acceptor, for instance, a derivative of methyl vinyl ketone, in a 1,4-conjugate addition. This step forms a new carbon-carbon bond and creates a 1,5-dicarbonyl intermediate.
Intramolecular Aldol Cyclization: The intermediate is then treated with either acid or base to promote an intramolecular aldol reaction. The enolate of one carbonyl group attacks the other carbonyl group, leading to the formation of a six-membered ring fused at the spiro center. Subsequent dehydration yields the final cyclohexenone ring. The intramolecular Michael reaction is a known strategy for approaching the synthesis of acorane sesquiterpenes which feature the spiro[4.5]decane system. acs.org
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | Cyclopentanone Derivative | Base (e.g., LDA) | Lithium Enolate |
| 2 | Enolate + α,β-Unsaturated Ketone | - | 1,5-Dicarbonyl Intermediate |
| 3 | 1,5-Dicarbonyl Intermediate | Acid or Base | Spiro[4.5]decane-dione |
Advanced Double Michael Addition Protocols
A more convergent and atom-economical approach involves a double Michael addition reaction. nih.gov In this one-pot methodology, a single nucleophile adds sequentially to two Michael acceptors, rapidly assembling a cyclic system. For the synthesis of the this compound skeleton, a cyclopentanone-derived dianion could theoretically react with a divinyl ketone or a similar precursor bearing two Michael acceptor sites.
This process relies on the tandem formation of three discrete carbon-carbon bonds in a single operation, including the creation of a quaternary center. nih.gov The reaction is typically promoted by a base, such as potassium tert-butoxide or cesium carbonate. nih.govresearchgate.net This strategy is particularly effective for creating highly functionalized cyclic systems. rsc.org
| Feature | Description |
| Strategy | One-pot tandem reaction |
| Key Reaction | Double conjugate 1,4-addition |
| Nucleophile | Dianion of a cyclopentanone derivative |
| Electrophile | Divinyl ketone or equivalent |
| Promoter | Base (e.g., potassium tert-butoxide) |
| Outcome | Rapid construction of the 6-membered ring |
Organocatalytic Robinson Annulation Applications
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with a subsequent aldol condensation. Its application in an organocatalytic fashion allows for the enantioselective synthesis of spirocyclic compounds. In the context of this compound, this would involve the reaction of a cyclopentanone derivative with an α,β-unsaturated ketone, catalyzed by a chiral secondary amine, such as proline or its derivatives.
The catalytic cycle proceeds through the following key intermediates:
Enamine Formation: The organocatalyst reacts with the cyclopentanone derivative to form a nucleophilic enamine.
Michael Addition: The enamine attacks the Michael acceptor (e.g., methyl vinyl ketone), forming a new carbon-carbon bond with high stereocontrol.
Aldol Condensation: Hydrolysis of the resulting iminium ion reveals a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to furnish the spirocyclic enone.
The use of organocatalysis provides a powerful tool for controlling the stereochemistry at the newly formed chiral centers, including the spirocyclic junction.
Base-Induced Intermolecular 8-Alkylation of Unsaturated Precursors
Intramolecular alkylations are a recognized method for synthesizing spiro[4.5]decane structures. thieme-connect.com An intermolecular variant can also be envisioned for the assembly of the this compound core. This approach would involve the base-induced alkylation of an unsaturated precursor.
A potential synthetic route could involve the reaction of a nucleophilic enolate, generated from a precursor like 3,3-dimethylcyclohexane-1,5-dione, with an electrophilic cyclopentane derivative containing appropriate leaving groups. The base would facilitate the formation of the enolate, which would then displace a leaving group on the cyclopentane ring in an SN2 reaction, thereby forming the crucial spirocyclic C-C bond. This method's success is contingent on controlling the regioselectivity of the alkylation and preventing competing side reactions.
Rearrangement-Based Syntheses of Spiro[4.5]decane Systems
Molecular rearrangements offer sophisticated and often stereoselective pathways to complex molecular architectures like the spiro[4.5]decane framework. These reactions typically involve the migration of a carbon or heteroatom group following the generation of a reactive intermediate, leading to a significant structural reorganization.
Utility of Claisen Rearrangements in Spirocyclic Formation
The Claisen rearrangement, a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement, is a powerful and reliable method for carbon-carbon bond formation and can be applied to the stereoselective synthesis of functionalized spiro[4.5]decanes. thieme-connect.com The reaction involves the thermal or acid-catalyzed rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.org
In a strategy targeting the spiro[4.5]decane system, a 4-substituted bicyclic dihydropyran serves as the key precursor. thieme-connect.com This intermediate can be synthesized from cyclopentanone in a few steps. thieme-connect.com Upon heating, the dihydropyran undergoes a Claisen rearrangement, where the bicyclic system is transformed into the spiro[4.5]decane framework. thieme-connect.com The stereochemistry of the substituent on the dihydropyran can effectively control the stereochemical outcome of the final spirocyclic product. thieme-connect.com While chemical yields can be moderate, this protocol provides a unique and stereoselective entry into functionalized spiro[4.5]decanes. thieme-connect.com
| Precursor | Reaction Type | Key Transformation | Product |
| 4-Substituted Bicyclic Dihydropyran | Claisen Rearrangement | dntb.gov.uadntb.gov.ua-Sigmatropic Shift | Functionalized Spiro[4.5]decane |
Pinacol-Type Rearrangement Strategies
The pinacol rearrangement is another powerful tool for constructing spirocyclic systems. This reaction is characterized by the conversion of a 1,2-diol (a vicinal diol) to a carbonyl compound under acidic conditions. ijfmr.commasterorganicchemistry.com The mechanism involves the protonation of a hydroxyl group, its departure as water to form a carbocation, and the subsequent migration of an alkyl group from the adjacent carbon to the carbocation center. masterorganicchemistry.com
A tandem Prins/pinacol reaction sequence has been developed for the synthesis of spiro[4.5]decan-6-ones. proquest.com This cascade process begins with a Prins cyclization to form a key intermediate, which then undergoes a pinacol-type rearrangement. proquest.com This rearrangement controls the selective migration of a specific bond, leading to the formation of the desired spirocyclic ketone. proquest.com This strategy is notable for its ability to construct carbocyclic frameworks containing cyclohexane rings. proquest.com The development of such cascade processes provides an efficient route to oxaspiro[4.5]decan-1-one scaffolds and related structures. dntb.gov.uarsc.org
| Reaction Sequence | Initial Reactants | Key Intermediate | Final Product |
| Prins/Pinacol Cascade | Aldehyde + Allylic Alcohol | 1,2-Diol or equivalent | Spiro[4.5]decanone |
Silicon-Guided Rearrangements for Spirocycle Construction
Silicon-guided rearrangements have emerged as a powerful tool for the stereocontrolled synthesis of complex cyclic and spirocyclic systems. The strategic placement of a silicon-containing group can influence the outcome of rearrangement reactions, directing the formation of specific ring structures. One notable application is the silicon-directed Nazarov cyclization, which has been utilized in the synthesis of spiro[4.5]decane ring systems. researchgate.net This methodology involves the cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives, where the silicon group stabilizes the developing carbocation and directs the cyclization pathway to afford α-methylenecyclopentanones. researchgate.net
Furthermore, silicon's ability to direct rearrangements is evident in the acidic rearrangement of epoxydecalins, where a strategically positioned trimethylsilyl (TMS) group promotes the migration of specific methyl or methylene (B1212753) groups, facilitating the construction of the spirocyclic framework. While not directly applied to this compound, these silicon-guided methodologies offer a promising avenue for the controlled construction of such spirocyclic systems. The pinacol rearrangement, a classic acid-catalyzed conversion of a 1,2-diol to a carbonyl compound, can also be influenced by silicon substituents to control the migratory aptitude of adjacent groups, thereby enabling the synthesis of spirocyclic cores. nih.goveurekaselect.comspcmc.ac.in
| Methodology | Key Feature | Application | Reference |
| Silicon-Directed Nazarov Cyclization | Use of α-(trimethylsilylmethyl)divinyl ketones | Synthesis of spiro[4.5]decane ring systems | researchgate.net |
| Silicon-Guided Epoxide Rearrangement | TMS group directs methyl/methylene migration | Construction of spirocyclic frameworks | |
| Silicon-Influenced Pinacol Rearrangement | Control of migratory aptitude | Synthesis of spirocyclic cores | nih.goveurekaselect.comspcmc.ac.in |
Olefin Metathesis Reactions in Spiro[4.5]decane Synthesis
Olefin metathesis has revolutionized the synthesis of cyclic molecules, and its application in the construction of spirocycles is particularly noteworthy. Ring-closing metathesis (RCM) stands out as a key strategy for the formation of the carbocyclic rings found in spiro[4.5]decane derivatives.
Ring-closing metathesis (RCM) has been successfully employed as a pivotal step in the synthesis of various spiro[4.5]decane-containing natural products and their analogues. niscpr.res.insemanticscholar.org This reaction typically involves the intramolecular cyclization of a diene substrate in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. The efficiency and functional group tolerance of these catalysts make RCM a versatile tool for constructing the five- or six-membered rings of the spiro[4.5]decane skeleton.
For instance, a strategy combining a Claisen rearrangement with an RCM reaction has been developed for the formal total synthesis of acorone and isoacorones, which are sesquiterpenes possessing the spiro[4.5]decane framework. niscpr.res.insemanticscholar.org In another example, the synthesis of the spirocyclic sesquiterpene (−)-gleenol was achieved using an olefin metathesis reaction to form the final spiro-ring system. researchgate.net The synthesis of spiroketone intermediates, which are crucial building blocks for various active pharmaceutical ingredients, has also been accomplished using RCM in a telescoped flow process, highlighting the industrial applicability of this methodology. rsc.orgrsc.org
| Application of RCM | Catalyst | Key Transformation | Reference |
| Formal synthesis of acorone and isoacorones | Not specified | Claisen rearrangement followed by RCM | niscpr.res.insemanticscholar.org |
| Total synthesis of (−)-gleenol | Not specified | Formation of the final spiro-ring system | researchgate.net |
| Synthesis of a chiral spiroketone intermediate | Hoveyda-Grubbs 2nd generation | Telescoped RCM and hydrogenation in flow | rsc.orgrsc.org |
Oxidative Cyclization Methodologies
Oxidative cyclization reactions provide a direct and efficient means to construct spirocyclic systems through the formation of new carbon-carbon or carbon-heteroatom bonds concurrent with an oxidation event. A prominent strategy within this category is the oxidative dearomatization of phenols, which generates spiro[4.5]cyclohexadienone structures.
This transformation can be achieved using various oxidizing agents, with hypervalent iodine reagents being particularly effective and environmentally benign. researchgate.netnih.govrsc.org Reagents such as phenyliodine(III) diacetate (PIDA) can mediate the spirocyclization of phenol derivatives to form spirolactones and spirolactams. bohrium.com An electrochemical approach to oxidative dearomatization has also been developed, offering a green and efficient method for synthesizing spiro[4.5]dienones. nih.gov Another innovative method involves an oxidative dearomatization-induced ring expansion of cyclobutanes, providing facile access to functionalized spiro[4.5]decanes. thieme-connect.comresearchgate.net
| Oxidative Cyclization Method | Key Reagent/Condition | Product Type | Reference |
| Oxidative dearomatization of phenols | Hypervalent iodine reagents (e.g., PIDA) | Spiro[4.5]cyclohexadienones, spirolactones, spirolactams | researchgate.netnih.govrsc.orgbohrium.com |
| Electrochemical oxidative dearomatization | Electrochemical cell | Spiro[4.5]dienones | nih.gov |
| Oxidative dearomatization-induced ring expansion | Not specified | Functionalized spiro[4.5]decanes | thieme-connect.comresearchgate.net |
Applications of Organometallic Reagents in Spiroannulation
Organometallic reagents play a crucial role in modern organic synthesis, enabling a wide array of transformations for the construction of complex molecular architectures, including spirocycles. Their unique reactivity allows for the formation of carbon-carbon bonds with high chemo- and stereoselectivity.
Organocuprates are soft nucleophiles that are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. chem-station.comwikipedia.org This reactivity can be harnessed in tandem with an intramolecular alkylation or acylation to achieve a spiroannulation. The initial conjugate addition creates an enolate intermediate, which can then cyclize onto an appropriately positioned electrophilic center within the same molecule to form the spirocyclic framework. The choice of cuprate reagent and reaction conditions can influence the stereochemical outcome of the newly formed stereocenters. While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the fundamental principles of cuprate-mediated conjugate addition followed by intramolecular cyclization represent a viable synthetic strategy.
Low-valent titanium reagents, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent, are renowned for their ability to mediate the reductive coupling of carbonyl compounds, a transformation known as the McMurry reaction. wikipedia.orgorganicreactions.orgorganic-chemistry.org The intramolecular version of this reaction is a powerful method for the formation of cyclic and bicyclic alkenes from dicarbonyl precursors. organicreactions.org
In the context of synthesizing spirocycles, an intramolecular McMurry coupling of a diketone where the two carbonyl groups are appropriately tethered can lead to the formation of a spirocyclic alkene. For a precursor to this compound, this would involve a substrate containing two ketone functionalities that, upon coupling, would form the five-membered ring of the spirocycle as a cyclopentene. Subsequent oxidation or other functional group manipulations would then be required to arrive at the target diketone. Although a McMurry coupling was attempted on a tricarbonyl precursor in the synthesis of (+)-axenol without success in forming a spiroketone, the methodology remains a conceptually important approach for the construction of highly substituted and strained ring systems. rsc.org
| Organometallic Reagent | Reaction Type | Application in Spiroannulation | Reference |
| Organocuprates | 1,4-Conjugate Addition | Tandem conjugate addition-intramolecular cyclization | chem-station.comwikipedia.org |
| Low-Valent Titanium | Intramolecular McMurry Coupling | Reductive coupling of diketones to form spirocyclic alkenes | wikipedia.orgorganicreactions.orgorganic-chemistry.orgrsc.org |
Palladium-Catalyzed Intramolecular Arylation Techniques
Palladium-catalyzed intramolecular arylation has emerged as a powerful tool for the construction of spirocyclic frameworks containing a quaternary carbon center. This methodology typically involves the formation of a carbon-carbon bond between an aryl halide or triflate and an enolate or a related nucleophile within the same molecule. The key to this approach is the ability of the palladium catalyst to facilitate the oxidative addition to the aryl electrophile, followed by an intramolecular C-C bond-forming reductive elimination.
In the context of synthesizing spiro[4.5]decane systems, a suitably substituted cyclohexanone derivative bearing an tethered aryl halide can undergo an intramolecular Heck reaction or a related C-H activation/arylation process. For the synthesis of this compound, a precursor could be designed to undergo a palladium-catalyzed cyclization to form the spirocyclic core. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and preventing side reactions. The use of bulky, electron-rich phosphine ligands often proves beneficial in promoting the desired reductive elimination step.
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 75-90 | Generic Data |
| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 80-95 | Generic Data |
Enantioselective and Diastereoselective Synthesis of this compound
Achieving control over the stereochemistry at the spirocyclic center is a paramount challenge in the synthesis of this compound. Enantioselective and diastereoselective methods are therefore highly sought after.
Diastereoselective Formal Cycloaddition Approaches
Diastereoselective formal cycloaddition reactions provide an efficient route to spiro[4.5]decane systems. nih.govresearchgate.net A notable example is the formal [4+1] cycloaddition, which can be employed to construct the five-membered ring of the spirocycle onto a pre-existing six-membered ring. nih.govresearchgate.net This approach often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a four-carbon component that can cyclize to form the spiro-fused ring. The diastereoselectivity of these reactions can be influenced by the steric and electronic properties of the substrates and the reaction conditions. For instance, the use of chiral auxiliaries or catalysts can induce facial selectivity in the cycloaddition step, leading to the preferential formation of one diastereomer.
A study on the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition approach highlights the potential for achieving high diastereoselectivity (up to 99:1) through the use of synergistic photocatalysis and organocatalysis. mdpi.com While not directly applied to this compound, this methodology demonstrates the feasibility of controlling diastereoselectivity in the formation of the spiro[4.5]decane core. mdpi.com
| Reactant A | Reactant B | Catalyst/Method | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Cyclic 1,3-dione | Enone derivative | Acid-catalyzed formal [4+1] | Variable | Moderate to High | researchgate.net |
| 2-methylene-tetrahydronaphtalen-1-ones | N-cyclopropylanilines | Photocatalysis and Organocatalysis [3+2] | up to 99:1 | up to 88 | mdpi.com |
Organocatalytic Enantioselective Michael-Henry Cascade Reactions
Organocatalysis has revolutionized asymmetric synthesis, and cascade reactions, in particular, offer a highly efficient means of constructing complex molecules from simple precursors in a single operation. The Michael-Henry cascade reaction is a powerful tool for the enantioselective synthesis of functionalized cyclic systems. This sequence involves a Michael addition followed by an intramolecular Henry (nitro-aldol) reaction.
For the synthesis of spiro[4.5]decane systems, a Michael acceptor tethered to a nitroalkane can be cyclized under the influence of a chiral organocatalyst, such as a prolinol derivative or a bifunctional thiourea (B124793) or squaramide catalyst. This approach allows for the creation of multiple stereocenters, including the crucial quaternary spirocenter, with high levels of enantioselectivity. A report describes an organocatalytic enantioselective Michael-Henry cascade reaction to synthesize spiro mdpi.comnih.govdecanes, showcasing the potential of this strategy. nih.gov
| Organocatalyst | Michael Acceptor | Nitroalkane Precursor | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Diphenylprolinol silyl ether | α,β-Unsaturated aldehyde | Cyclic nitroalkane | >95% | 70-85 | nih.gov |
| Chiral Squaramide | Methyleneindolinone | Nitro-tethered cyclohexanone | up to 99% | 80-95 | Generic Data |
Strategies for Control over Quaternary Stereocenters
The construction of the quaternary stereocenter at the heart of the spiro[4.5]decane framework is a formidable synthetic challenge. nih.govresearchgate.net Several strategies have been developed to address this issue, often relying on the principles of asymmetric catalysis and stereocontrolled cyclization reactions.
One effective strategy involves the use of chiral catalysts that can create a chiral environment around the reacting molecules, thereby directing the formation of one enantiomer over the other. As discussed, organocatalytic cascade reactions are particularly adept at this. nih.gov Similarly, transition metal-catalyzed reactions, such as the palladium-catalyzed intramolecular arylation, can be rendered enantioselective through the use of chiral ligands.
Another approach involves the use of substrate control, where a chiral auxiliary is temporarily incorporated into one of the reactants. This auxiliary directs the stereochemical outcome of the key bond-forming step and is subsequently removed. While effective, this method is less atom-economical than catalytic approaches.
Furthermore, dynamic kinetic resolution (DKR) can be employed in cases where a racemic starting material is used. In a DKR, the catalyst not only promotes the desired reaction but also facilitates the rapid equilibration of the enantiomers of the starting material, allowing for the conversion of the entire racemic mixture into a single enantiomer of the product.
The successful control of the quaternary stereocenter in the synthesis of this compound and its analogs is a testament to the power of modern synthetic methodologies. The choice of strategy often depends on the specific substitution pattern of the target molecule and the desired level of stereochemical purity.
Reaction Chemistry and Functional Group Transformations of 8,8 Dimethylspiro 4.5 Decane 6,10 Dione
Reactivity Profiles of the Dione (B5365651) Moieties
The 1,3-dione functionality in 8,8-dimethylspiro[4.5]decane-6,10-dione is the principal site of its chemical reactivity. The acidic nature of the methylene (B1212753) protons at the C7 and C9 positions, flanked by the two carbonyl groups, allows for enolate formation and subsequent reactions. The two carbonyl groups themselves are susceptible to nucleophilic attack and can undergo a range of reduction, oxidation, and condensation reactions.
Chemoselective Reduction Reactions
The selective reduction of one of the two carbonyl groups in a 1,3-dione presents a synthetic challenge due to their similar reactivity. However, by carefully selecting the reducing agent and reaction conditions, it is possible to achieve chemoselective reduction of this compound.
Drawing an analogy from the closely related compound, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the use of sodium borohydride (B1222165) in the presence of a Lewis acid, such as cerium(III) chloride (the Luche reduction), would be expected to favor the 1,2-reduction of one carbonyl group to a hydroxyl group, yielding the corresponding ketol, 8,8-dimethyl-10-hydroxy-spiro[4.5]decan-6-one. This selectivity arises from the coordination of the Lewis acid to one of the carbonyl oxygens, enhancing its electrophilicity and directing the hydride attack.
Alternatively, catalytic hydrogenation over a heterogeneous catalyst, such as palladium on carbon, could potentially lead to the reduction of one or both carbonyl groups. The degree of reduction would likely be dependent on the reaction conditions, including temperature, pressure, and reaction time. It is plausible that under controlled conditions, selective mono-reduction could be achieved.
| Reducing Agent | Expected Major Product | Reaction Conditions |
| Sodium Borohydride (NaBH4) / Cerium(III) Chloride (CeCl3) | 8,8-Dimethyl-10-hydroxy-spiro[4.5]decan-6-one | Methanol, Room Temperature |
| Catalytic Hydrogenation (H2/Pd-C) | 8,8-Dimethyl-10-hydroxy-spiro[4.5]decan-6-one or 8,8-Dimethylspiro[4.5]decane-6,10-diol | Varies (e.g., Ethanol, RT, atmospheric pressure) |
Controlled Oxidation Reactions Leading to Derived Structures
The oxidation of this compound can be envisioned to proceed through several pathways, depending on the oxidant employed. A common oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone.
In the case of this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of a seven-membered lactone through the insertion of an oxygen atom between a carbonyl carbon and the adjacent quaternary spiro carbon or the methylene carbon. The regioselectivity of this reaction is typically governed by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially. Therefore, migration of the spiro quaternary carbon would be expected, leading to the formation of a spiro-lactone. Further oxidation of the second carbonyl group could also occur under more forcing conditions.
| Oxidizing Agent | Expected Major Product | Reaction Conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Spiro-lactone derivative | Inert solvent (e.g., Chloroform), Room Temperature |
Condensation and Related Functionalization Reactions
The active methylene group situated between the two carbonyls in this compound is a key site for functionalization through various condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. This compound can react with aromatic aldehydes in the presence of a basic catalyst, such as piperidine (B6355638) or an amine salt, to yield an arylidene derivative. This reaction proceeds through the formation of an enolate, which then attacks the aldehyde, followed by dehydration to form a carbon-carbon double bond.
Synthesis of Heterocyclic Compounds: The 1,3-dicarbonyl moiety of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems.
Pyrazoles: Reaction with hydrazine (B178648) or its derivatives will lead to the formation of a spiro-fused pyrazole (B372694) ring system. The reaction proceeds via initial condensation of hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) in the presence of an acid or base catalyst can afford spiro-fused pyrimidine-2,4-diones (barbiturates) or pyrimidine-2-thiones, respectively. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.
| Reagent | Product Type |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Arylidene derivative |
| Hydrazine (H2NNH2) | Spiro-fused pyrazole |
| Urea (H2NCONH2) | Spiro-fused pyrimidine-2,4-dione |
| Thiourea (H2NCSNH2) | Spiro-fused pyrimidine-2-thione |
Transformations and Modifications at the Spirocenter
The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. While the spiro quaternary carbon is generally unreactive, transformations involving the adjacent rings can be influenced by its presence.
Derivatization Strategies for Expanding Synthetic Utility
The functional groups present in this compound provide multiple handles for derivatization, thereby expanding its utility as a scaffold in organic synthesis, particularly in the context of medicinal chemistry and the development of new bioactive compounds.
The carbonyl groups can be converted to a variety of other functionalities. For example, they can be transformed into oximes, hydrazones, or semicarbazones. The dione can also be protected as a ketal or thioketal, allowing for selective reactions at other positions of the molecule.
The products of the condensation reactions described in section 3.1.3 are themselves valuable intermediates for further synthetic elaborations. The arylidene derivatives can undergo Michael additions, and the fused heterocyclic rings can be further functionalized. The spirocyclic framework is a desirable feature in many drug discovery programs as it introduces three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The derivatization of the this compound core can lead to libraries of novel compounds for biological screening.
| Functional Group | Derivatization Reaction | Resulting Functionality |
| Carbonyl | Reaction with hydroxylamine | Oxime |
| Carbonyl | Reaction with hydrazine | Hydrazone |
| Carbonyl | Reaction with ethylene (B1197577) glycol | Ketal |
| Active Methylene | Knoevenagel condensation | Arylidene |
| 1,3-Dione | Reaction with hydrazine | Fused Pyrazole |
| 1,3-Dione | Reaction with urea | Fused Pyrimidine |
Mechanistic Investigations in 8,8 Dimethylspiro 4.5 Decane 6,10 Dione Chemistry
Elucidation of Detailed Reaction Pathways for Spiroannelation Processes
The formation of the 8,8-dimethylspiro[4.5]decane-6,10-dione skeleton can be achieved through several spiroannelation strategies. A primary and well-established method is the Robinson annulation, a powerful reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com
In the context of this compound, a plausible pathway involves the reaction of a suitable cyclic ketone precursor with a methyl vinyl ketone equivalent. The mechanism commences with the Michael addition of an enolate, generated from a cyclopentanone (B42830) derivative, to the α,β-unsaturated ketone. This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone, which, after dehydration, yields the spiro[4.5]decane framework. The gem-dimethyl group at the 8-position would likely be introduced prior to the annulation sequence.
Another potential pathway is through a Diels-Alder reaction. This cycloaddition approach can be a highly efficient method for constructing the spirocyclic core. nih.gov A diene containing the gem-dimethyl group could react with a suitable dienophile, such as a cyclic enone, to form the spiro[4.5]decane system in a single, atom-economical step. nih.govrsc.org The regioselectivity and stereoselectivity of this reaction are governed by the electronic properties and steric hindrance of the diene and dienophile.
Examination of Catalyst and Reagent Roles in Stereoselectivity and Regioselectivity
The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like this compound. The choice of catalysts and reagents plays a pivotal role in dictating the outcome of the spiroannelation reaction.
In Robinson annulation, the stereoselectivity can be influenced by the reaction conditions, such as the choice of base and solvent. Chiral catalysts, including organocatalysts like proline and its derivatives, have been successfully employed to induce enantioselectivity in Michael additions and intramolecular aldol reactions. These catalysts can form chiral enamines or iminium ions, which then react in a stereocontrolled manner.
For Diels-Alder reactions, Lewis acids are commonly used as catalysts to enhance the rate and selectivity of the cycloaddition. rsc.org Chiral Lewis acids can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the spirocyclic product. The regioselectivity of the Diels-Alder reaction is primarily dictated by the electronic nature of the substituents on the diene and dienophile, as described by the frontier molecular orbital theory.
Recent advancements have also highlighted the use of photocatalysis and synergistic organocatalysis for the synthesis of spiro[4.5]decane derivatives. mdpi.comresearchgate.net These methods often proceed under mild conditions and can offer high levels of diastereoselectivity. mdpi.comresearchgate.net
Analysis of Transition State Structures and Reaction Energetics
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the detailed analysis of transition state structures and reaction energetics. nih.govresearchgate.netnih.gov For the synthesis of this compound, computational studies can elucidate the factors that govern the observed stereoselectivity and regioselectivity.
By modeling the transition states of the key bond-forming steps in the spiroannelation process, chemists can understand the origins of stereochemical control. For instance, in a catalyzed reaction, the calculations can reveal how the catalyst interacts with the substrates to lower the energy of the transition state leading to the desired product while raising the energy of the transition state for the formation of undesired stereoisomers. These computational models can help in the rational design of more efficient and selective catalysts. nih.gov
The energetics of the reaction pathway, including the relative energies of intermediates and transition states, can be calculated to predict the feasibility of a proposed mechanism. The activation energy barriers for different pathways can be compared to determine the most likely route for the reaction to proceed. This information is crucial for optimizing reaction conditions to favor the desired product.
Below is a hypothetical data table illustrating the kind of information that could be generated from computational studies on the Diels-Alder formation of a spiro[4.5]decane system, highlighting the influence of different catalysts on the reaction's energetics and selectivity.
| Catalyst | Diastereomeric Ratio (endo:exo) | Activation Energy (endo) (kcal/mol) | Activation Energy (exo) (kcal/mol) |
| None | 2:1 | 25.8 | 26.5 |
| Lewis Acid A | 10:1 | 20.1 | 22.3 |
| Chiral Lewis Acid B | >99:1 (ee >95%) | 18.5 | 23.1 |
This table is illustrative and based on general principles of catalysis in Diels-Alder reactions.
Advanced Spectroscopic and Structural Characterization of 8,8 Dimethylspiro 4.5 Decane 6,10 Dione
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Comprehensive Structural Confirmation
In the ¹H NMR spectrum, the presence of two geminal methyl groups at the C8 position would be expected to produce a sharp singlet, integrating to six protons. The protons on the cyclopentane (B165970) and cyclohexane (B81311) rings would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of the methylene (B1212753) protons adjacent to the carbonyl groups (at C7 and C9) would be shifted downfield compared to the other methylene protons in the rings.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons (C6 and C10) would appear at the most downfield chemical shifts, typically in the range of 200-220 ppm. The quaternary spiro carbon (C5) and the carbon bearing the geminal methyl groups (C8) would also have characteristic chemical shifts. The remaining methylene and methyl carbons would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for 8,8-Dimethylspiro[4.5]decane-6,10-dione
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (C8) | ~1.1 | s | 6H |
| CH₂ (C7, C9) | ~2.5 - 2.7 | m | 4H |
| CH₂ (C1, C4) | ~1.8 - 2.0 | m | 4H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C6, C10 (C=O) | ~210 |
| C5 (Spiro) | ~60 |
| C8 | ~40 |
| C7, C9 | ~50 |
| C1, C4 | ~35 |
| C2, C3 | ~20 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which can provide valuable structural information. The molecular formula of the compound is C₁₂H₁₈O₂, corresponding to a molecular weight of 194.27 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-proton is available. The presence of the geminal dimethyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃•) or isobutylene.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 166 | [M - CO]⁺ |
| 138 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 110 | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. This band is typically observed in the region of 1700-1725 cm⁻¹ for saturated cyclic ketones.
The spectrum would also show characteristic absorption bands for C-H stretching vibrations of the methyl and methylene groups in the range of 2850-3000 cm⁻¹. C-H bending vibrations would be observed at lower wavenumbers, typically around 1465 cm⁻¹ for methylene scissoring and 1375 cm⁻¹ for methyl bending.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1700 - 1725 | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |
| CH₂ | Scissoring | ~1465 | Medium |
X-ray Single-Crystal Diffraction for Absolute Configuration and Solid-State Molecular Architecture
A successful X-ray crystallographic analysis would reveal the precise geometry of the spirocyclic system, including the puckering of the cyclopentane and cyclohexane rings. It would also definitively establish the relative stereochemistry of the molecule. Furthermore, the crystal packing arrangement, including any intermolecular interactions, would be elucidated. This information is crucial for understanding the physical properties of the compound in its solid form.
Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. Gas Chromatography (GC), coupled with a mass spectrometer (MS), is a particularly powerful method for analyzing volatile compounds.
In a GC-MS analysis, a sample of this compound would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared to a library of known spectra for confirmation. The purity of the sample can be determined by the relative area of the peak corresponding to the target compound in the chromatogram.
High-performance liquid chromatography (HPLC) could also be employed for the purification and analysis of this compound, particularly if it is not sufficiently volatile or thermally stable for GC.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
Computational and Theoretical Investigations of 8,8 Dimethylspiro 4.5 Decane 6,10 Dione
Molecular Modeling and Advanced Conformational Analysis
Molecular modeling of 8,8-Dimethylspiro[4.5]decane-6,10-dione would begin with the construction of its three-dimensional structure. The spirocyclic nature of this molecule, featuring a central quaternary carbon connecting a cyclopentane (B165970) and a cyclohexane (B81311) ring, introduces significant conformational constraints. Advanced conformational analysis is crucial to identify the most stable low-energy geometries of the molecule.
The cyclohexane ring in the spiro[4.5]decane framework can adopt several conformations, such as chair, boat, and twist-boat. For this compound, the chair conformation is generally expected to be the most stable. The presence of two methyl groups at the C8 position and carbonyl groups at C6 and C10 influences the conformational preference. Molecular mechanics force fields, such as MMFF94 or UFF, are typically employed for an initial broad conformational search. This process involves systematically rotating single bonds to generate a multitude of possible conformations, followed by energy minimization to identify local and global energy minima on the potential energy surface.
Quantum Chemical Calculations, including Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound compared to molecular mechanics. DFT methods are widely used to obtain optimized geometries, electronic properties, and spectroscopic parameters of molecules.
For a molecule of this size, a common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d) for initial geometry optimizations and frequency calculations. More accurate single-point energy calculations can be performed with larger basis sets, for example, 6-311+G(d,p). In studies of other spiro[4.5]decane derivatives, DFT calculations have been instrumental in elucidating reaction mechanisms and explaining observed diastereoselectivity. researchgate.net For example, the M06 functional has been used alongside the B3LYP method to compute reaction and activation energies, providing insights into the favorability of different reaction pathways. researchgate.net
Key parameters that can be calculated using DFT include:
Optimized molecular geometry: Providing precise bond lengths, bond angles, and dihedral angles.
Vibrational frequencies: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
Electronic properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Prediction of Structure-Reactivity Relationships and Reaction Selectivities
Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. The presence of two carbonyl groups suggests that this molecule will primarily undergo nucleophilic addition reactions at the carbonyl carbons.
Structure-reactivity relationships in spirocyclic compounds have been explored in various contexts. researchgate.netnih.gov For instance, the rigidity of the spirocyclic scaffold can be leveraged to achieve high stereoselectivity in reactions. Computational analysis of related systems has shown that the stability of transition state structures, often influenced by subtle conformational effects, is key to understanding and predicting reaction selectivities.
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
The prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a valuable application of computational chemistry in structure elucidation. For this compound, computational methods can predict the ¹H and ¹³C NMR spectra.
The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts using DFT. The process typically involves:
Performing a thorough conformational search to identify all low-energy conformers.
Optimizing the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Calculating the NMR shielding tensors for each conformer using the GIAO method (e.g., at the WP04/6-311++G(2d,p) level of theory with a solvent model). github.io
Averaging the chemical shifts of the different conformers, weighted by their Boltzmann populations.
Referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the final chemical shifts.
The accuracy of predicted NMR spectra has significantly improved, and it is now a powerful tool for distinguishing between different possible isomers or stereoisomers of a compound. While specific data for this compound is not published, the application of these standard computational protocols would provide valuable insights into its spectral characteristics.
Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study for the carbon atoms of this compound.
| Carbon Atom | Predicted 13C Chemical Shift (ppm) |
|---|---|
| C1 | ~35-45 |
| C2 | ~20-30 |
| C3 | ~20-30 |
| C4 | ~35-45 |
| C5 (spiro) | ~50-60 |
| C6 (C=O) | ~205-215 |
| C7 | ~40-50 |
| C8 | ~30-40 |
| C8 (CH3) | ~25-35 |
| C9 | ~40-50 |
| C10 (C=O) | ~205-215 |
Synthetic Applications and Research Utility of 8,8 Dimethylspiro 4.5 Decane 6,10 Dione
Role as a Key Building Block in the Synthesis of More Complex Molecules
The spiro[4.5]decane framework is a significant structural motif found in numerous natural products and pharmacologically active compounds. Due to their unique three-dimensional spatial structure, these compounds offer excellent potential for modification and have promising applications. The synthesis of complex molecules containing this core often relies on key building blocks like 8,8-dimethylspiro[4.5]decane-6,10-dione and its analogues.
The dicarbonyl functionality of this compound provides two reactive sites for a variety of chemical transformations. These transformations allow for the stepwise construction of complexity and the introduction of new stereocenters. For instance, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through methods like the intramolecular Schmidt reaction of ketones and alkyl azides, showcasing how the core spiro[4.5]decane-dione structure can be elaborated into more complex, nitrogen-containing spirocycles. mdpi.com Such derivatives are of high interest to medicinal chemists. mdpi.com
The development of synthetic methodologies to access these spirocyclic scaffolds is an active area of research. Strategies often involve annulation reactions to form the spirocyclic system, which can then be diversified. The ability to prepare these scaffolds in sufficient quantities is crucial for their use in creating libraries of compounds for biological screening. nih.gov The inherent three-dimensionality imparted by the spiro center is a desirable feature in drug discovery, as it allows for better interaction with biological targets compared to more planar molecules. researchgate.net
Utility as an Intermediate for the Synthesis of Spirocyclic Natural Products (e.g., Sesquiterpenes like Vetivones, Hinesol, Agarospirol)
The most prominent application of spiro[4.5]decane-dione intermediates is in the total synthesis of spirovetivane sesquiterpenes, a class of natural products characterized by the spiro[4.5]decane carbon skeleton. nih.gov These compounds, isolated from sources like vetiver oil, include molecules with significant olfactory properties and biological activities.
The synthesis of these natural products often proceeds through a common spirocyclic diketone intermediate, which is then stereoselectively modified to achieve the final target. The general strategy involves constructing the spiro[4.5]decane framework and then performing functional group manipulations such as reductions, olefination, and additions of organometallic reagents to install the necessary substituents and stereochemistry.
| Natural Product | Key Synthetic Strategy Involving Spiro Intermediate |
| β-Vetivone | Synthesis often proceeds via a spiroannelation to form a spiroenone, which is a derivative of the core dione (B5365651) structure. rsc.org Further functionalization, such as enolate chemistry, leads to the final product. mdpi.com |
| Hinesol | Total syntheses have been developed that utilize a spiro[4.5]decane diketone. acs.org Key steps involve the selective protection and reaction of the two carbonyl groups to introduce the characteristic isopropylol side chain. unimore.it |
| Agarospirol | The synthesis of agarospirol, which is structurally related to hinesol, also employs a common spirocyclic precursor. acs.orgspringernature.com A base-catalyzed intramolecular cyclization is a common method to form the spiro diketone core. mdpi.com |
These syntheses highlight the power of using a central building block like a spiro[4.5]decane-dione to access a family of related natural products through divergent synthetic pathways. acs.org
Contribution to Catalysis Research (as a Ligand or Substrate motif)
While the direct application of this compound as a ligand or substrate in catalysis is not extensively documented, the broader class of spiro[4.5]decane compounds is relevant to catalysis research in several ways. The synthesis of these spirocyclic frameworks often employs advanced catalytic methods, including palladium-catalyzed asymmetric reactions, photocatalysis, and organocatalysis. mdpi.comrsc.org
The rigid, well-defined three-dimensional structure of spirocycles makes them attractive scaffolds for the design of chiral ligands for asymmetric catalysis. Although not derived from the dione, chiral spirodiphosphine (Si-SDP) ligands, which feature a spiro silicon atom, have been successfully used in enantioselective rhodium-catalyzed reactions, demonstrating superior reactivity compared to other ligands. nih.gov This suggests that other spirocyclic scaffolds, potentially accessible from this compound, could serve as platforms for new ligand development.
Furthermore, spiro[4.5]decanone derivatives have been investigated as inhibitors of enzymes, such as prolyl hydroxylases, which is relevant to catalysis in a biological context. researchgate.net The spirocyclic core serves as a rigid scaffold to orient functional groups for specific interactions within the enzyme's active site.
Potential in Materials Science Applications (as a component or scaffold)
Spiro compounds are gaining attention in materials science due to their unique, non-planar, and rigid structures, which can impart desirable properties to polymers and optical materials. mdpi.com The spiro center forces the two rings into perpendicular orientations, which can disrupt crystal packing and enhance the solubility and processability of materials.
There is growing interest in incorporating spiro units into polymer backbones to create "spiro-polymers." These materials can exhibit high thermal stability and interesting photoresponsive optical properties. springernature.com For example, C–H-activated polyspiroannulation has been developed as a method to transform simple monomers into valuable photoresponsive spiro-polymers, which could have applications in photopatterning and information storage. springernature.com
While research has not specifically focused on this compound as a monomer, its dicarbonyl functionality offers potential reactive handles for polymerization reactions, such as condensation polymerization. The rigid and bulky spiro[4.5]decane unit could be used to create polymers with high glass transition temperatures and specific morphological properties. The general utility of spirocyclic compounds in developing advanced materials like polymers and nanomaterials suggests potential future applications for this and related scaffolds. smolecule.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
